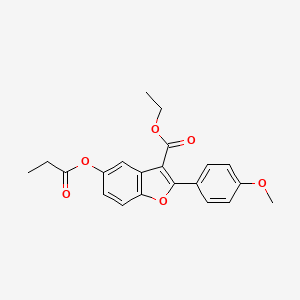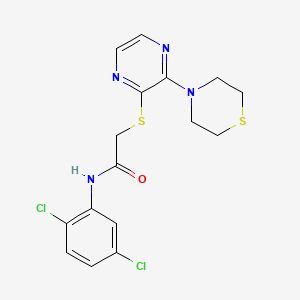![molecular formula C30H28N4O2 B2530299 5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923193-67-3](/img/structure/B2530299.png)
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential biological activities, which include antiallergic, anti-inflammatory, and anticancer properties. The papers provided discuss various related compounds and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related pyrazolopyridine compounds typically involves the cyclization of amino-pyrazole derivatives with other organic compounds. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines involves the use of 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes as starting materials . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . These methods may provide a foundation for the synthesis of the compound , which would likely involve the condensation of appropriate benzyl and butylphenyl derivatives with a pyrazolopyridine core.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a fused pyrazole and pyridine ring system. In some cases, the pyrazolopyridine system is nearly planar, with certain substituents causing deviations from planarity . The molecular geometry and electronic structure of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT), which provide detailed information on bond lengths, angles, and molecular orbitals .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions, including cyclocondensation, hydrolysis, and amidation, as part of their synthesis . The reactivity of these compounds can be influenced by the substituents on the pyrazolopyridine core, which can affect their potential to participate in further chemical transformations. The presence of functional groups such as carboxamide may also enable interactions with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like fluorine can influence these properties, as seen in the synthesis and characterization of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . These properties are crucial for the compound's biological activity and pharmacokinetics.
Biological Activity Analysis
The biological activity of pyrazolopyridine derivatives is a key area of interest. Compounds in this class have shown a range of activities, including antiallergic effects in animal models , inhibition of alkaline phosphatases and ecto-5'-nucleotidases , and inhibition of cathepsins B and K, which are enzymes involved in various physiological processes . Additionally, some derivatives have demonstrated effective inhibition of cancer cell proliferation . These activities suggest that the compound "5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" may also possess similar biological properties, warranting further investigation.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Structures
Research in the field of chemistry has focused on synthesizing pyrazolo[4,3-c]pyridine derivatives due to their potential applications. For instance, Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, demonstrating the chemical routes to create a library of compounds with varied substitutions at specific positions. These syntheses are crucial for developing compounds with potential biological activities (Grošelj et al., 2015).
Potential Biological Activities
Samala et al. (2013) synthesized derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine to evaluate their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This research highlights the potential of pyrazolo[4,3-c]pyridine derivatives in developing new therapeutic agents against tuberculosis, with specific compounds showing significant activity and low cytotoxicity (Samala et al., 2013).
Antimicrobial and Anticancer Properties
Elgemeie et al. (2017) explored the synthesis of novel pyrazolo[4,3-c]pyridine derivatives and evaluated their antimicrobial and antifungal activities. Such studies are pivotal in discovering new drugs that could be effective against resistant strains of bacteria and fungi (Elgemeie et al., 2017).
In addition to antimicrobial properties, compounds within this chemical class have been studied for their potential anticancer activities. Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, for example, has shown that some derivatives possess significant anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c1-2-3-10-22-15-17-24(18-16-22)31-29(35)26-20-33(19-23-11-6-4-7-12-23)21-27-28(26)32-34(30(27)36)25-13-8-5-9-14-25/h4-9,11-18,20-21H,2-3,10,19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSCNXNJTPRBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)
![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)


![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)